molecular formula C13H12FNO B1319458 3-Fluoro-4'-methoxy[1,1'-biphenyl]-4-amine CAS No. 893734-49-1

3-Fluoro-4'-methoxy[1,1'-biphenyl]-4-amine

Cat. No. B1319458
M. Wt: 217.24 g/mol
InChI Key: OYANDXPRTYQMHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Biphenyl compounds are a group of organic compounds which consist of two connected phenyl rings . The compound you mentioned, “3-Fluoro-4’-methoxy[1,1’-biphenyl]-4-amine”, is a biphenyl compound with a fluoro group on one phenyl ring, a methoxy group on the other phenyl ring, and an amine group attached to one of the rings.


Molecular Structure Analysis

The molecular structure of “3-Fluoro-4’-methoxy[1,1’-biphenyl]-4-amine” would likely consist of two phenyl rings connected together, with a fluoro group (-F), a methoxy group (-OCH3), and an amine group (-NH2) attached to the rings .


Chemical Reactions Analysis

Again, while specific reactions involving “3-Fluoro-4’-methoxy[1,1’-biphenyl]-4-amine” are not available, biphenyl compounds are known to undergo various chemical reactions. For instance, they can participate in electrophilic aromatic substitution reactions, and their boronic acid derivatives can be used in Suzuki-Miyaura coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Fluoro-4’-methoxy[1,1’-biphenyl]-4-amine” would be influenced by its molecular structure. For instance, the presence of the fluoro, methoxy, and amine groups could affect its polarity, solubility, and reactivity .

Scientific Research Applications

Fluorine-sacrificial Cyclizations

The compound has been utilized in research focusing on fluorine-sacrificial cyclizations to access 5-fluoropyrazoles. This process involves base catalysis and intramolecular nucleophilic addition, leading to the formation of various fluorinated compounds (Volle & Schlosser, 2000).

Hybrid Nanomaterials Characterization

It has been used in the characterization of hybrid nanomaterials. Specifically, a derivative of this compound was synthesized and immobilized onto multiwalled carbon nanotubes, aiding in the quantification and analysis of organic materials within these nanomaterials (Monteiro et al., 2015).

Novel Fluorophore Development

This compound contributed to the development of novel fluorophores, exhibiting strong fluorescence across a wide pH range in aqueous media. This characteristic makes it valuable for biomedical analysis and labeling applications (Hirano et al., 2004).

Inhibition of Melanin Production

Research has explored the effects of a nitrogen analog of this compound on melanin biosynthesis. The compound demonstrated potential as a skin whitening agent due to its UV-blocking effect and SOD-like activity (Choi et al., 2002).

Synthesis of Optically Active Derivatives

The compound has been used in the synthesis of optically active biphenyl derivatives, which have potential as enantioselective fluorescent detectors for amino alcohols and metal cations (Shaferov et al., 2020).

Synthesis of Fluorinated Heterocyclic Compounds

It also plays a role in the synthesis of various fluorine-bearing heterocyclic compounds, showcasing the versatility of fluorine chemistry in organic synthesis (Shi et al., 1996).

Future Directions

The future directions for research on “3-Fluoro-4’-methoxy[1,1’-biphenyl]-4-amine” would likely depend on its potential applications. Biphenyl compounds have been studied for use in various fields, including materials science, pharmaceuticals, and agrochemicals .

properties

IUPAC Name

2-fluoro-4-(4-methoxyphenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO/c1-16-11-5-2-9(3-6-11)10-4-7-13(15)12(14)8-10/h2-8H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYANDXPRTYQMHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=C(C=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-4'-methoxy[1,1'-biphenyl]-4-amine

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